4-Formyl-3-hydroxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Formyl-3-hydroxybenzoic acid and related compounds involves various chemical reactions and methodologies. One study details the synthesis of a similar compound, 3-formyl-4-hydroxyl benzoic acid, from hydroxybenzoic acid using chloroform, triethyl ammonium chloride as a phase transfer catalyst, and sodium hydroxide solution as a solvent. Optimal conditions yielded a 55.7% production rate (Peng Meng-xia, 2012). Furthermore, the synthesis of functionalized 2,4′-dihydroxybenzophenones, related to 4-Formyl-3-hydroxybenzoic acid, through Domino Michael/Retro-Michael/Mukaiyama-Aldol reactions, showcases the versatility of its derivatives in synthesizing complex molecules (Bettina Appel et al., 2006).
Molecular Structure Analysis
The study of molecular structures through methods like X-ray crystal analysis and electron diffraction provides insight into the arrangement and bonding of atoms within molecules like 4-Formyl-3-hydroxybenzoic acid. For example, the molecular structure of a related compound, 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, was determined by X-ray crystal analysis, revealing detailed bond lengths and angles (Adrián Covarrubias-zúñiga et al., 2002).
Chemical Reactions and Properties
4-Formyl-3-hydroxybenzoic acid participates in various chemical reactions, illustrating its reactivity and utility in synthetic chemistry. For instance, its excited state intramolecular proton transfer properties have been studied, showing significant potential for photophysical applications (D. Banerjee et al., 2003).
Physical Properties Analysis
The physical properties of 4-Formyl-3-hydroxybenzoic acid, including its crystalline forms and stability under various conditions, are essential for understanding its behavior in different environments. Research on pseudopolymorphs of hydroxybenzoic acid derivatives highlights the influence of solvent molecules on the formation of hydrogen-bonded network structures, which is crucial for designing materials with specific physical properties (A. Jayaraman et al., 2004).
Chemical Properties Analysis
The chemical properties of 4-Formyl-3-hydroxybenzoic acid, such as its ability to undergo esterification, oxidation, and other reactions, make it a valuable intermediate in organic synthesis. Studies on the metabolism of parabens, which are esters of 4-hydroxybenzoic acid, provide insight into the biotransformation processes that such compounds can undergo in biological systems (Suzanne Abbas et al., 2010).
Scientific Research Applications
Synthesis and Optimization
4-Formyl-3-hydroxybenzoic acid has been synthesized from hydroxybenzoic acid and chloroform, utilizing triethyl ammonium chloride as a phase transfer catalyst in a sodium hydroxide solution. This synthesis process has been optimized by adjusting reactant ratios, solvent concentration, reaction temperature, and time, achieving a yield of 55.7% under optimal conditions (Peng Meng-xia, 2012).
Biotechnological Applications
4-Hydroxybenzoic acid, closely related to 4-Formyl-3-hydroxybenzoic acid, is a versatile platform intermediate for various value-added bioproducts. It finds applications in the food, cosmetics, and pharmaceutical industries. Biosynthetic techniques for producing 4-Hydroxybenzoic acid and its derivatives include synthetic biology and metabolic engineering approaches (Wang et al., 2018).
Development of Novel Receptors
Modified compounds consisting of 3-formyl-2-hydroxybenzoic acid, a structural variant of 4-Formyl-3-hydroxybenzoic acid, have been developed as novel receptors for Ca2+ recognition in water. This was achieved through significant shifts in the absorption band and fluorescence emission intensity (Cheng & Liu, 2000).
Chemical Synthesis and Characterization
The selective oxidation of substituted hydroxybenzoic acids has been explored to create various compounds. These include 5-substituted 2-hydroxy-1,3-benzenedicarbaldehydes and 3-formyl 2-hydroxybenzoic acids, prepared through one-pot reactions and subsequent steps involving intermediates and oxidation processes (Hu & Hu, 1991).
Renewable Production of Aromatics
Research into sustainable biotechnological alternatives for aromatic compounds production has led to the engineering of Pseudomonas taiwanensis VLB120 for high-yield production of 4-hydroxybenzoate from various carbon sources. This development brings the renewable production of aromatics closer to reality, highlighting the potential applications of hydroxybenzoic acid derivatives in industry (Lenzen et al., 2019).
Crystallography and Materials Science
The synthesis, self-assembly, and characterization of pseudopolymorphs of hydroxybenzoic acid derivatives have been investigated. This research incorporates hydrophobic and hydrophilic groups on an aromatic ring, influencing the self-assembly in solid lattices, and is significant for applications in medicine and polymer synthesis (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).
Safety And Hazards
The safety data sheet for 4-Formyl-3-hydroxybenzoic acid indicates that it may cause serious eye irritation, skin irritation, and may be harmful if swallowed . It may also cause an allergic skin reaction . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .
Future Directions
In recent research, 4-Formyl-3-hydroxybenzoic acid has been used to create a novel double-emitting fluorescence probe for tetracycline antibiotics . This probe has been applied to determine tetracycline in milk, indicating the potential application of this method . This study provides a novel idea for the construction of ratiometric fluorescence sensing platforms and shows the application potential of the AIE effect of 4-Formyl-3-hydroxybenzoic acid .
properties
IUPAC Name |
4-formyl-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHFCWYCKQKGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90312083 | |
Record name | 4-Formyl-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90312083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-3-hydroxybenzoic acid | |
CAS RN |
619-12-5 | |
Record name | 4-Formyl-3-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Formyl-3-hydroxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Formyl-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90312083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Formyl-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-FORMYL-3-HYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2G99FL7M4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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